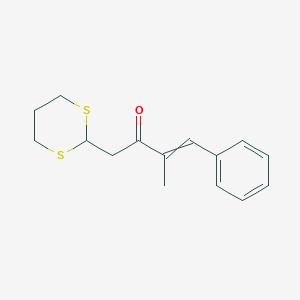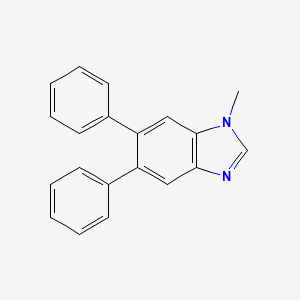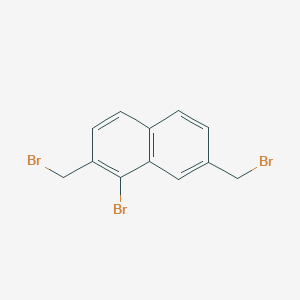
1-Bromo-2,7-bis(bromomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,7-bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where bromine atoms are substituted at the 1, 2, and 7 positions
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,7-bis(bromomethyl)naphthalene typically involves the bromination of 2,7-dimethylnaphthalene. One common method is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The product is then purified through recrystallization .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
1-Bromo-2,7-bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 2,7-bis(methoxymethyl)naphthalene.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of 2,7-dimethylnaphthalene.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,7-bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atoms can be replaced with various functional groups, making it a versatile intermediate.
Material Science: The compound is used in the preparation of polymers and advanced materials. Its rigid naphthalene core and reactive bromomethyl groups make it suitable for creating cross-linked polymer networks.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active compounds. Its derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors and detection systems.
Wirkmechanismus
The mechanism by which 1-Bromo-2,7-bis(bromomethyl)naphthalene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This process is facilitated by the electron-withdrawing nature of the bromine atoms, which stabilizes the transition state.
In oxidation and reduction reactions, the compound’s reactivity is influenced by the presence of the bromomethyl groups, which can be transformed into various functional groups through electron transfer processes. The molecular targets and pathways involved are specific to the reaction conditions and the reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,7-bis(bromomethyl)naphthalene can be compared with other similar compounds, such as:
2,7-Bis(bromomethyl)naphthalene: Lacks the bromine atom at the 1-position, leading to different reactivity and applications.
1-Bromo-2-methylnaphthalene: Contains a single bromomethyl group, resulting in distinct chemical behavior and uses.
1,8-Bis(bromomethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
860395-06-8 |
|---|---|
Molekularformel |
C12H9Br3 |
Molekulargewicht |
392.91 g/mol |
IUPAC-Name |
1-bromo-2,7-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H9Br3/c13-6-8-1-2-9-3-4-10(7-14)12(15)11(9)5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
PIDLQZBELOTXOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2Br)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


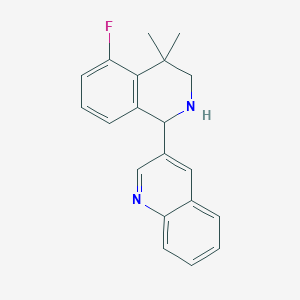
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
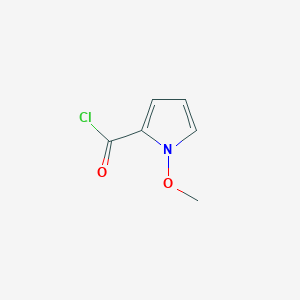
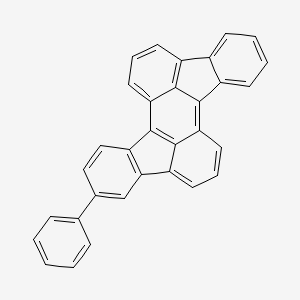
![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)

